molecular formula C16H10F3N3O B6128292 N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide

N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide

Cat. No. B6128292
M. Wt: 317.26 g/mol
InChI Key: VQFKIRJITLXYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide (TFMQ) is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. TFMQ belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide is not fully understood, but it is believed to act on several molecular targets, including ion channels and receptors. N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of several inflammatory diseases. It has also been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth. In addition, N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar biological activities. However, N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has some limitations, such as its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide. One area of research could be the development of more efficient synthesis methods to produce N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide in larger quantities. Another area of research could be the investigation of the potential use of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Furthermore, the potential use of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide in the treatment of cancer and epilepsy could also be explored. Finally, the development of new derivatives of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide with improved biological activities could also be an area of future research.
Conclusion:
In conclusion, N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide is a chemical compound with various potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide could lead to the development of new treatments for various diseases and disorders.

Synthesis Methods

N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide can be synthesized by several methods, including the reaction of 2-(trifluoromethyl)aniline with 6-bromoquinoxaline in the presence of a palladium catalyst. Another method involves the reaction of 2-(trifluoromethyl)aniline with 6-chloroquinoxaline in the presence of a base such as potassium carbonate. The resulting product is then treated with an acid to obtain N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to possess various biological activities, such as anti-inflammatory, antitumor, and anticonvulsant properties.

properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O/c17-16(18,19)11-3-1-2-4-12(11)22-15(23)10-5-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFKIRJITLXYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.